(2-Hexylcyclopentylidene)aminothiourea
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Overview
Description
(2-Hexylcyclopentylidene)aminothiourea is a versatile chemical compound with the molecular formula C₁₂H₂₃N₃S and a molecular weight of 241.3961 g/mol . This compound is known for its diverse applications in scientific research, particularly in fields such as catalysis, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hexylcyclopentylidene)aminothiourea typically involves the reaction of hexylcyclopentanone with thiourea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product . The reaction can be represented as follows:
Hexylcyclopentanone+Thiourea→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
(2-Hexylcyclopentylidene)aminothiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles or electrophiles; reactions are conducted under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
(2-Hexylcyclopentylidene)aminothiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Hexylcyclopentylidene)aminothiourea involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. For example, it may inhibit the activity of specific enzymes by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog with similar functional groups but lacking the hexyl and cyclopentylidene moieties.
(2-Methoxyphenylamino)-1,3,4-thiadiazole: Another aminothiourea derivative with different substituents.
Uniqueness
(2-Hexylcyclopentylidene)aminothiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the hexyl and cyclopentylidene groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
[(2-hexylcyclopentylidene)amino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3S/c1-2-3-4-5-7-10-8-6-9-11(10)14-15-12(13)16/h10H,2-9H2,1H3,(H3,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGUSBISUVLUJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCCC1=NNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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